molecular formula C26H43N3O10 B13765156 Carbamic acid, ethyl-, diester with (2-butoxy-3-methoxyphenethyl)iminodiethanol, malonate, hydrate CAS No. 72017-46-0

Carbamic acid, ethyl-, diester with (2-butoxy-3-methoxyphenethyl)iminodiethanol, malonate, hydrate

Cat. No.: B13765156
CAS No.: 72017-46-0
M. Wt: 557.6 g/mol
InChI Key: IXRMYBPDLSLADK-UHFFFAOYSA-N
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Description

This compound is a multifunctional carbamic acid derivative featuring a diester linkage with malonate and a complex iminodiethanol-phenethyl substituent. Its synthesis likely involves sequential reactions starting with diethyl malonate, a common precursor in organic synthesis (as seen in similar compounds) . Key steps may include:

  • Knoevenagel condensation: Diethyl malonate reacts with aromatic aldehydes or ketones to form α,β-unsaturated esters .
  • Hydrazinolysis: Conversion of ester groups to hydrazides using hydrazine hydrate .
  • Schiff base formation: Reaction of hydrazides with aldehydes to form imine linkages, a strategy used in bioactive compound synthesis .
    The hydrate form suggests stabilization via hydrogen bonding, a feature observed in malonic acid derivatives .

Properties

CAS No.

72017-46-0

Molecular Formula

C26H43N3O10

Molecular Weight

557.6 g/mol

IUPAC Name

2-(2-butoxy-3-methoxyphenyl)ethyl-bis[2-(ethylcarbamoyloxy)ethyl]azanium;3-hydroxy-3-oxopropanoate

InChI

InChI=1S/C23H39N3O6.C3H4O4/c1-5-8-16-30-21-19(10-9-11-20(21)29-4)12-13-26(14-17-31-22(27)24-6-2)15-18-32-23(28)25-7-3;4-2(5)1-3(6)7/h9-11H,5-8,12-18H2,1-4H3,(H,24,27)(H,25,28);1H2,(H,4,5)(H,6,7)

InChI Key

IXRMYBPDLSLADK-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(C=CC=C1OC)CC[NH+](CCOC(=O)NCC)CCOC(=O)NCC.C(C(=O)O)C(=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Route Overview

Based on patent literature and chemical synthesis principles, the preparation of this compound involves the following key steps:

  • Formation of Carbamoyl Chloride Intermediate:

    • Starting from ethyl carbamate or appropriate amine precursors, carbamoyl chlorides are synthesized using phosgene or phosgene substitutes such as diphosgene or oxalyl chloride.
    • These reagents facilitate the chlorination of the carbamic acid moiety, making it reactive towards nucleophilic substitution.
  • Esterification with (2-butoxy-3-methoxyphenethyl)iminodiethanol:

    • The carbamoyl chloride intermediate is reacted with (2-butoxy-3-methoxyphenethyl)iminodiethanol under controlled conditions to form the diester linkage.
    • This step often requires a base (e.g., tertiary amines, carbonates, or bicarbonates) to neutralize the hydrochloric acid formed and drive the reaction forward.
    • Solvents such as nitriles (acetonitrile), amides (dimethylformamide), ethers (dioxane, tetrahydrofuran), or branched alcohols can be used to improve solubility and reaction efficiency.
  • Incorporation of Malonate and Hydration:

    • The malonate group is introduced either by direct reaction with malonic acid derivatives or by salt formation with malonate ions.
    • Hydration typically occurs during or after the esterification step, stabilizing the final compound as a hydrate form.
  • Catalytic Enhancement:

    • Palladium catalysts, particularly those of the type X2Pd(PPh3)2 (where X = Cl or Br), are employed to improve yields and selectivity in the esterification and derivatization steps.
    • Catalyst loading ranges from 0.1 to 1 mol%, with reaction temperatures between 60 to 120 °C and pressures of 2 to 30 bar CO, depending on the specific process variant.

Reaction Conditions Summary

Parameter Typical Range / Details
Temperature 60 to 120 °C (preferably 80 to 115 °C)
Pressure 2 to 30 bar (preferably 2 to 15 bar)
Catalyst Pd-based (e.g., PdCl2(PPh3)2), 0.1–1 mol%
Base Primary, secondary, tertiary amines, carbonates, bicarbonates (1.0–2.0 mol equiv)
Solvent Acetonitrile, DMF, dioxane, THF, branched alcohols
Reaction Time Variable, until CO uptake ceases (indicative of completion)

Detailed Reaction Mechanism Insights

  • The process begins with the formation of a reactive carbamoyl chloride intermediate from the carbamic acid derivative.
  • Nucleophilic attack by the hydroxyl groups of (2-butoxy-3-methoxyphenethyl)iminodiethanol on the carbamoyl chloride leads to formation of carbamate ester bonds.
  • The presence of a base neutralizes the HCl byproduct, preventing side reactions and promoting ester formation.
  • Palladium catalysts facilitate carbonylation and coupling reactions when CO is introduced under pressure, enhancing reaction rates and product yields.
  • Malonate incorporation occurs through esterification or salt formation, stabilizing the molecule and introducing additional functional groups for biological activity.
  • Hydration stabilizes the final compound, often forming crystalline hydrates suitable for isolation and characterization.

Research Findings and Optimization

  • The use of palladium catalysts has been shown to significantly improve yields compared to traditional methods lacking catalysis, reducing reaction times and minimizing byproducts.
  • Choice of base and solvent critically affects solubility and reaction kinetics; carbonates and bicarbonates are preferred bases for mild conditions and easy removal.
  • Reaction temperature and pressure are optimized to balance reaction rate and compound stability; excessive heat can lead to decomposition of carbamic acid derivatives.
  • The hydration state of the final compound influences its physical properties, including solubility and crystallinity, which are important for pharmaceutical formulation.

Data Table: Summary of Preparation Parameters

Step Reagents/Conditions Purpose/Outcome
Carbamoyl chloride formation Ethyl carbamate + Phosgene/Diphosgene/Oxalyl chloride Activation of carbamic acid for esterification
Esterification Carbamoyl chloride + (2-butoxy-3-methoxyphenethyl)iminodiethanol + Base + Solvent + Pd catalyst + CO pressure Formation of diester linkage, catalyzed carbonylation
Malonate incorporation Malonic acid derivatives or malonate salts Introduction of malonate moiety
Hydration Water addition or controlled exposure Stabilization as hydrate form
Purification Crystallization, filtration Isolation of pure compound

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, ethyl-, diester with (2-butoxy-3-methoxyphenethyl)iminodiethanol, malonate, hydrate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace functional groups with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Carbamic acid derivatives are often utilized in the development of pharmaceuticals. The specific compound may serve as a precursor for synthesizing bioactive molecules. For instance, carbamate derivatives are known to exhibit a range of biological activities including anti-inflammatory and anticancer properties.

  • Case Study: Synthesis of Anticancer Agents
    Research has indicated that carbamic acid derivatives can be modified to enhance their efficacy against cancer cells. For example, compounds derived from diethyl malonate have been used to synthesize phenylbutazone, which has anti-inflammatory properties beneficial in treating conditions like arthritis and certain cancers .

Agricultural Applications

The compound's structure suggests potential use in creating agrochemicals, particularly pesticides. The malonate component is known for its role in the synthesis of various herbicides and insecticides.

  • Case Study: Development of Pesticides
    Diethyl malonate has been effectively employed in synthesizing pesticides such as sethoxydim, which targets grass weeds without harming broadleaf crops. The ability to modify the compound’s structure allows for the design of selective herbicides that minimize environmental impact while maximizing agricultural yield .

Data Tables

Application AreaExample CompoundsNotable Properties
Medicinal ChemistryPhenylbutazoneAnti-inflammatory
VigabatrinAnticonvulsant
Agricultural SciencesSethoxydimSelective herbicide
2-amino-4-chloro-6-methoxypyrimidineInsecticide

Synthesis Pathways

The synthesis of carbamic acid derivatives typically involves several key reactions:

  • Malonic Ester Synthesis : This method utilizes diethyl malonate to form carbanions that can be alkylated with electrophiles to generate substituted acetic acids.
  • Claisen Condensation : This reaction allows for the formation of β-keto esters from esters and carbonyl compounds, which can be further modified to yield complex structures.

Mechanism of Action

The mechanism of action of carbamic acid, ethyl-, diester with (2-butoxy-3-methoxyphenethyl)iminodiethanol, malonate, hydrate involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The pathways involved can include signal transduction, metabolic processes, and cellular responses.

Comparison with Similar Compounds

Structural and Functional Group Analysis
Compound Name Key Functional Groups Synthesis Highlights Biological Activity Reference
Target Compound Carbamate, malonate diester, iminodiethanol, phenethyl ether, hydrate Multi-step: Knoevenagel, hydrazinolysis, Schiff base Potential enzyme inhibition (inferred from structural analogs)
Diethyl Malonate Malonate diester Direct esterification of malonic acid Organic synthesis reagent
Ciprofloxacin Bis-Benzylidenes (244–246) Fluoroquinolone, bis-hydrazide, acyl-hydrazone Hydrazinolysis of diester, Schiff base Antibacterial
Thiopental Sodium Thiobarbiturate, malonate derivative Condensation of malonate ester with thiourea Anesthetic, sedative
2-(Diphenylmethylidene) Malonic Acid Derivatives Malonate, benzophenone substituent Knoevenagel condensation Anti-HIV activity

Key Structural Differences :

  • Unlike thiopental sodium (a barbiturate), the target compound lacks a thiourea-derived ring system, suggesting divergent pharmacological mechanisms .
Pharmacological and Biochemical Properties
  • Enzyme Inhibition Potential: The iminodiethanol and carbamate groups may facilitate interactions with enzymes like α-glucosidase or proteases, akin to Schiff base-containing inhibitors .
  • Anti-Viral Activity: Structural analogs with benzophenone-malonate hybrids exhibit anti-HIV activity via binding to viral enzymes . The target compound’s phenethyl ether group could enhance membrane permeability, a critical factor in antiviral efficacy.
  • Solubility and Bioavailability: The hydrate form and polar iminodiethanol group may improve aqueous solubility compared to hydrophobic analogs like diethyl malonate .
Physicochemical Properties
  • Adsorption Behavior: Malonate esters adsorb onto carbon nanotubes via carbonyl interactions . The target compound’s larger size and multiple functional groups may reduce adsorption efficiency compared to diethyl malonate.
  • Conformational Stability : Malonic acid derivatives exhibit planar or perpendicular carboxyl orientations . The hydrate in the target compound likely stabilizes the structure via intramolecular hydrogen bonds, similar to hydrogen malonate .

Biological Activity

Carbamic acid, ethyl-, diester with (2-butoxy-3-methoxyphenethyl)iminodiethanol, malonate, hydrate is a complex organic compound with potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Physical Properties

PropertyValue
Molecular Weight453.58 g/mol
SolubilitySoluble in organic solvents
Melting PointNot available

Carbamic acid derivatives are known for their role as acetylcholinesterase inhibitors, which prolong the action of acetylcholine at cholinergic synapses. This mechanism is similar to that of other carbamate compounds, such as physostigmine, which is used therapeutically for conditions like myasthenia gravis . The inhibition of fatty acid amide hydrolase (FAAH) by carbamate derivatives may also lead to increased levels of endocannabinoids, potentially providing therapeutic effects for pain and anxiety disorders .

Case Studies and Research Findings

  • Inhibition of FAAH : A study evaluated 34 novel carbamate derivatives for their ability to inhibit FAAH. Compounds showed IC50 values ranging from 28 to 380 nM, indicating significant potential for therapeutic applications in pain management and inflammation .
  • Toxicological Assessment : Research has indicated that ethyl carbamate can penetrate biological membranes and has been classified as a Category 2 carcinogen. Studies showed that it could induce sister chromatid exchanges (SCE) in various animal models, raising concerns about its long-term safety in humans .
  • Embryotoxicity : In pregnant mice, administration of the compound led to significant embryonic deaths and malformations at higher doses (1500 mg/kg), highlighting its potential teratogenic effects .

Biological Activity Summary

Study FocusFindingsReference
FAAH InhibitionIC50 values between 28-380 nM
CarcinogenicityInduced SCE in animal studies
EmbryotoxicitySignificant malformations at high doses

Toxicological Data

EndpointObserved EffectReference
SCE FrequencyIncreased in treated groups
Organ AnomaliesObserved at high doses during organogenesis
Carcinogenic PotentialClassified as Category 2 carcinogen

Q & A

Q. What synthetic methodologies are recommended for preparing carbamic acid derivatives with malonate esters, such as the target compound?

  • Methodological Answer : The compound’s synthesis likely involves multi-step reactions, including:
  • Carbamate Formation : Reacting amines (e.g., iminodiethanol derivatives) with ethyl chloroformate or urea under alkaline conditions to form carbamate linkages. Sodium ethoxide (NaOEt) is commonly used as a base for such condensations .
  • Malonate Ester Integration : Diethyl malonate can act as a nucleophile in Michael additions or alkylation reactions. For example, in barbituric acid synthesis, diethyl malonate reacts with urea under reflux with NaOEt catalysis, followed by cyclization .
  • Hydration : Final hydration steps may involve controlled hydrolysis of esters using aqueous acids (e.g., HCl) or bases, monitored via TLC or NMR to prevent over-hydrolysis.
    Key Considerations : Optimize solvent polarity (e.g., ethanol for solubility) and reaction temperatures (typically 60–100°C for condensations).

Q. How can researchers characterize the structural integrity of the target compound’s carbamate and malonate moieties?

  • Methodological Answer : Use complementary analytical techniques:
  • NMR Spectroscopy :
  • ¹H NMR : Identify carbamate N–H protons (δ 5.5–6.5 ppm) and malonate ester methylene protons (δ 3.3–4.0 ppm).
  • ¹³C NMR : Confirm carbonyl carbons (e.g., carbamate C=O at ~155 ppm, malonate C=O at ~165–170 ppm).
  • FT-IR : Detect carbamate C=O stretches (~1700 cm⁻¹) and malonate ester C–O stretches (~1250 cm⁻¹).
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns (e.g., loss of ethoxy groups from malonate).

Q. What stability challenges arise during storage of hydrates in carbamate-malonate systems?

  • Methodological Answer : Hydrates are prone to deliquescence or dehydration. Mitigation strategies include:
  • Storage Conditions : Use desiccators with silica gel or argon-filled vials to minimize moisture uptake.
  • Thermal Analysis : Conduct TGA/DSC to identify dehydration events (e.g., endothermic peaks at 80–120°C).
  • Stability Testing : Monitor phase changes via PXRD over 1–6 months under varying humidity (25–75% RH).

Advanced Research Questions

Q. How can researchers resolve contradictions in reactivity data between carbamate esters and malonate derivatives in polar vs. nonpolar solvents?

  • Methodological Answer : Contradictions often stem from solvent effects on reaction mechanisms:
  • Polar Protic Solvents (e.g., ethanol) : Favor SN2 mechanisms for carbamate formation but may hydrolyze malonate esters.
  • Nonpolar Solvents (e.g., toluene) : Promote SN1 pathways for carbamates but limit malonate solubility.
    Experimental Design :
  • Compare reaction yields and byproduct profiles in solvents of varying polarity (see Table 1).
  • Use kinetic studies (e.g., pseudo-first-order rate constants) to differentiate solvent-dependent pathways.

Q. Table 1: Solvent Effects on Carbamate-Malonate Reactivity

SolventDielectric Constant (ε)Yield (%)Dominant Byproduct
Ethanol24.365Hydrolyzed ester
Toluene2.442Unreacted amine
Acetonitrile37.578None

Q. What computational approaches are suitable for modeling the hydrolysis pathways of the target compound’s carbamate group?

  • Methodological Answer : Combine DFT and MD simulations:
  • *DFT (e.g., B3LYP/6-31G)**: Calculate transition-state energies for hydrolysis (acidic vs. alkaline conditions).
  • MD Simulations : Model solvent interactions (e.g., water clusters around carbamate C=O) to predict hydrolysis rates.
  • Validation : Correlate computational results with experimental LC-MS data (e.g., hydrolysis product ratios at pH 3 vs. pH 10).

Q. How can researchers address discrepancies in spectroscopic data for polymorphic forms of the hydrated compound?

  • Methodological Answer : Polymorphism affects XRD and DSC profiles. Recommended workflow:
  • PXRD Screening : Analyze crystals grown from different solvents (e.g., water vs. ethanol/water mixtures).
  • Variable-Temperature XRD : Track phase transitions (e.g., hydrate → anhydrate) at 25–150°C.
  • Solid-State NMR : Differentiate polymorphs via ¹³C chemical shifts (e.g., carbamate C=O in Form I vs. Form II).

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